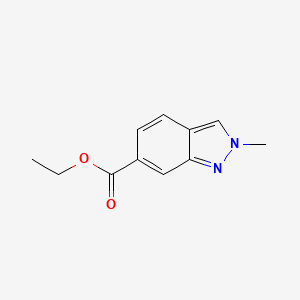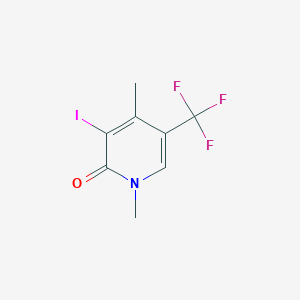
3-Iodo-1,4-dimethyl-5-(trifluoromethyl)pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-1,4-dimethyl-5-(trifluoromethyl)pyridin-2-one is a chemical compound with the molecular formula C8H7F3INO and a molecular weight of 317.05 g/mol . This compound is characterized by the presence of iodine, trifluoromethyl, and pyridinone groups, making it a valuable intermediate in various chemical syntheses and applications.
Métodos De Preparación
One common method involves the iodination of 1,4-dimethyl-5-(trifluoromethyl)pyridin-2-one using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
3-Iodo-1,4-dimethyl-5-(trifluoromethyl)pyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the iodine atom is replaced with a boronic acid derivative.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Iodo-1,4-dimethyl-5-(trifluoromethyl)pyridin-2-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Iodo-1,4-dimethyl-5-(trifluoromethyl)pyridin-2-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . The iodine atom can form halogen bonds with target proteins, influencing their activity and function . These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
3-Iodo-1,4-dimethyl-5-(trifluoromethyl)pyridin-2-one can be compared with other similar compounds, such as:
3-Iodo-5-(trifluoromethyl)pyridin-2-ol: This compound has a hydroxyl group instead of a methyl group, which affects its reactivity and applications.
6-Chloro-3-iodo-5-(trifluoromethyl)pyridin-4(3H)-one:
5-Fluoro-3-iodo-pyridin-2-ylamine: The fluorine substitution alters the compound’s electronic properties and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H7F3INO |
|---|---|
Peso molecular |
317.05 g/mol |
Nombre IUPAC |
3-iodo-1,4-dimethyl-5-(trifluoromethyl)pyridin-2-one |
InChI |
InChI=1S/C8H7F3INO/c1-4-5(8(9,10)11)3-13(2)7(14)6(4)12/h3H,1-2H3 |
Clave InChI |
PKSYDIJSAJSILJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(C=C1C(F)(F)F)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


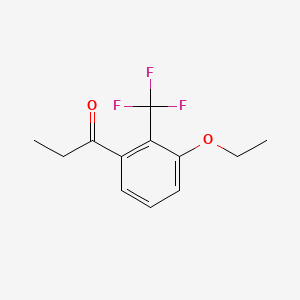
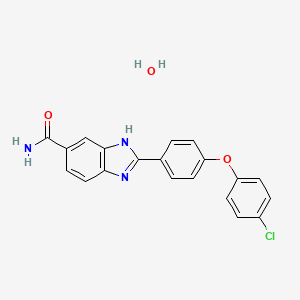
![[(5-Bromo-6-fluoropyridin-3-yl)methyl]holmium](/img/structure/B14045825.png)
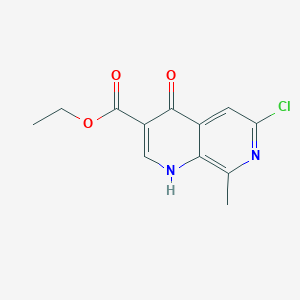
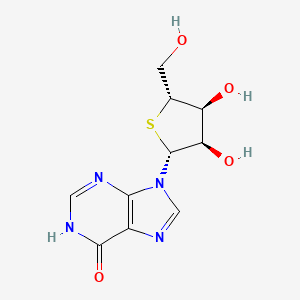
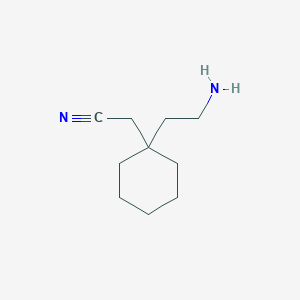
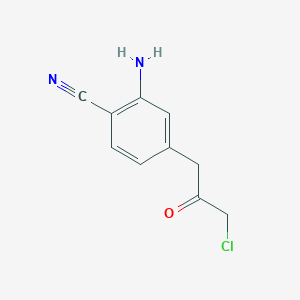
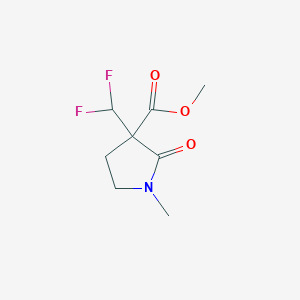
![(2R,4aR,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B14045868.png)

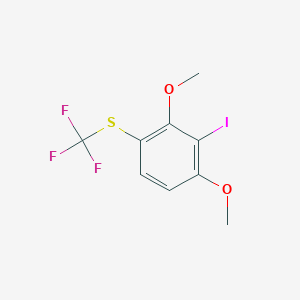
![tert-Butyl 4-amino-2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B14045888.png)
